![molecular formula C13H14F2O3 B2895820 Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate CAS No. 1283953-42-3](/img/structure/B2895820.png)
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is a chemical compound with the CAS number 208259-57-8 . It is also known as Ethyl 2- (3,5-difluorophenyl)-2-oxoacetate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .Wissenschaftliche Forschungsanwendungen
Biomedical Research
This compound is used in various biomedical research applications . It’s a crucial component in the development of new drugs and therapies .
Forensic Work
It’s also used in forensic work . The unique properties of this compound make it useful in the analysis and identification of substances in forensic investigations .
Clinical Diagnostics
In the field of clinical diagnostics, this compound is used in the development of diagnostic tools and methods .
Synthesis of β-Amino Acid Enantiomers
An efficient and novel enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers through lipase-catalyzed hydrolysis . This compound plays a key role in this process .
Pharmaceutical Drug Design
This class of compounds has been documented as a crucial scaffold in the design and synthesis of conceivable pharmaceutical drugs . For instance, 3-amino-3-phenylpropionic acid, which is a key pharmaceutical building block, is present in anticancer agents, such as Taxol .
Synthesis of Antiviral Compounds
It’s used in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds . This highlights its importance in the development of new antiviral drugs .
Safety and Hazards
The safety data sheet for a related compound, 3,5-Difluorophenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors, contributing to their biological and clinical applications .
Mode of Action
It may involve interactions with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
The compound may be involved in the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can lead to the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a bbb permeant .
Result of Action
Similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, which the compound may be involved in, is catalyzed by acids and bases and is accelerated by heat or light . The presence of electron-withdrawing groups facilitates the opening of the ring, and the pH of the reaction medium affects the rate of the rearrangement .
Eigenschaften
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-4-18-12(17)13(2,3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUGKAZODMBOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.